

Physical and chemical properties of 2-Cyclopropylbenzaldehyde

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Compound of Interest

Compound Name: 2-Cyclopropylbenzaldehyde

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An In-depth Technical Guide to **2-Cyclopropylbenzaldehyde**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction

2-Cyclopropylbenzaldehyde is an aromatic aldehyde characterized by the presence of a cyclopropyl group at the ortho-position to the formyl group. This unique structural arrangement, combining the reactivity of an aldehyde with the distinct electronic and conformational properties of a cyclopropyl ring, makes it a valuable building block in organic synthesis. The cyclopropyl moiety is of particular interest in medicinal chemistry, often regarded as a "privileged" structural motif. Its incorporation can significantly influence the pharmacological profile of a molecule.^[1] This guide provides a comprehensive overview of the physical and chemical properties of **2-Cyclopropylbenzaldehyde**, its synthesis and reactivity, and its applications for researchers and professionals in drug development.

Core Physical and Chemical Properties

The fundamental properties of **2-Cyclopropylbenzaldehyde** are summarized below. These data are crucial for designing experimental conditions, ensuring safe handling, and predicting its behavior in chemical reactions.

Property	Value	Source(s)
CAS Number	20034-51-9	[2][3]
Molecular Formula	C ₁₀ H ₁₀ O	[2][3]
Molecular Weight	146.19 g/mol	[2][3][4]
Appearance	Colorless to light yellow liquid	[5]
Boiling Point	234.7 ± 19.0 °C (Predicted)	[5]
Density	1.132 ± 0.06 g/cm ³ (Predicted)	[5]
Storage Conditions	2-8°C, under an inert atmosphere	[5][6][7]

Spectroscopic Profile: A Structural Elucidation

Spectroscopic analysis is fundamental to verifying the structure and purity of **2-Cyclopropylbenzaldehyde**. Below is an expert interpretation of its expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Cyclopropylbenzaldehyde** is dominated by the vibrational modes of its key functional groups. A strong, sharp absorption band is expected in the region of 1680-1705 cm⁻¹, which is characteristic of the C=O stretching vibration of an aromatic aldehyde.[8][9] Additionally, two distinct C-H stretching bands for the aldehyde proton can be anticipated around 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹. [9] The presence of the aromatic ring will be indicated by C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides unambiguous evidence for the structure.

- Aldehydic Proton: A highly deshielded singlet is expected between δ 9.5-10.5 ppm.[9]

- **Aromatic Protons:** The four protons on the disubstituted benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm), likely as complex multiplets due to their differing chemical environments and spin-spin coupling.[\[8\]](#)
- **Cyclopropyl Protons:** The protons of the cyclopropyl ring will resonate in the upfield region, typically between δ 0.5-2.0 ppm, exhibiting complex splitting patterns due to geminal and vicinal coupling.[\[2\]](#)

^{13}C NMR: The carbon NMR spectrum will show characteristic resonances.

- **Carbonyl Carbon:** The aldehyde carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm.[\[9\]](#)
- **Aromatic Carbons:** Carbons of the benzene ring will appear between δ 120-150 ppm.
- **Cyclopropyl Carbons:** The carbons of the cyclopropyl group will be found in the upfield region, typically below δ 30 ppm.

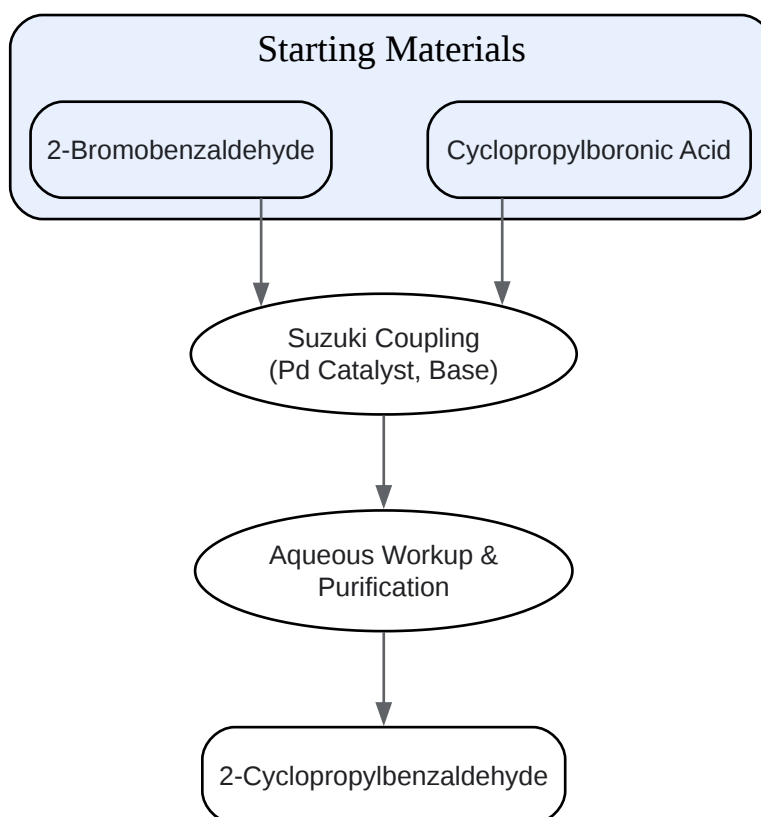
Mass Spectrometry (MS)

In mass spectrometry, **2-Cyclopropylbenzaldehyde** is expected to show a molecular ion peak (M^+) at an m/z value corresponding to its molecular weight, approximately 146.07.[\[2\]](#)[\[10\]](#)

Synthesis and Chemical Reactivity

Synthetic Approaches

While specific, detailed synthetic procedures for **2-Cyclopropylbenzaldehyde** are not extensively published, established organometallic cross-coupling reactions provide a reliable pathway. A plausible and efficient method involves the Suzuki coupling of 2-bromobenzaldehyde with cyclopropylboronic acid, catalyzed by a palladium complex. This approach is widely used for the formation of carbon-carbon bonds.[\[11\]](#) An alternative one-pot, two-step procedure could involve the reduction of a suitable Weinreb amide followed by a cross-coupling reaction.[\[12\]](#)



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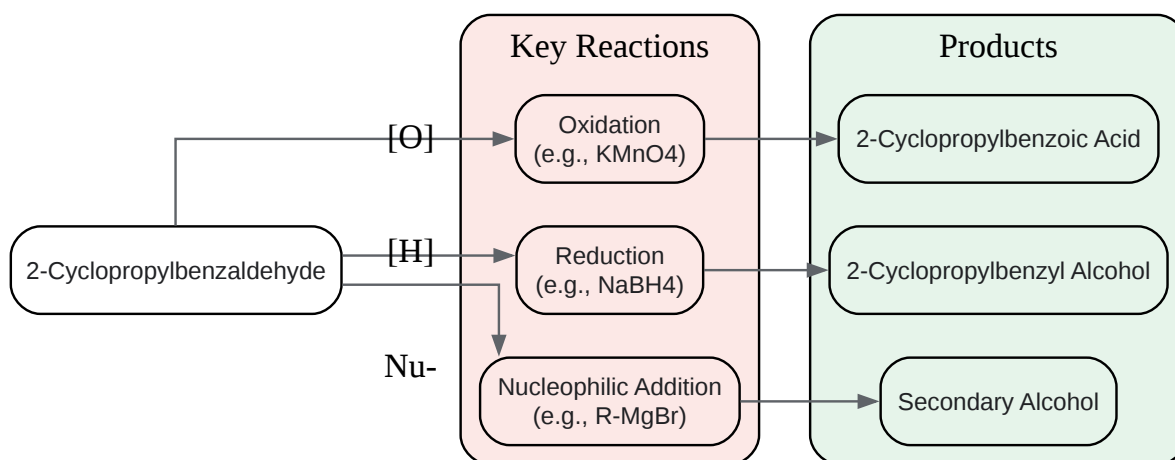
Caption: Plausible synthesis of **2-Cyclopropylbenzaldehyde** via Suzuki coupling.

Key Chemical Reactions

The reactivity of **2-Cyclopropylbenzaldehyde** is dictated by its aldehyde functionality and the electronic influence of the ortho-cyclopropyl group.

- **Nucleophilic Addition:** The aldehyde group is susceptible to attack by nucleophiles, a cornerstone of its utility in synthesis. This includes reactions with Grignard reagents, organolithium compounds, and Wittig reagents to form secondary alcohols and alkenes, respectively.
- **Oxidation and Reduction:** The aldehyde can be readily oxidized to the corresponding 2-cyclopropylbenzoic acid using common oxidizing agents like potassium permanganate or chromic acid. Conversely, it can be reduced to 2-cyclopropylbenzyl alcohol with reducing agents such as sodium borohydride.

- **Reductive Amination:** This compound is an excellent substrate for reductive amination, reacting with primary or secondary amines in the presence of a reducing agent to form substituted benzylamines, which are common scaffolds in pharmaceuticals.



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Caption: Reactivity profile of **2-Cyclopropylbenzaldehyde**.

Role in Drug Discovery and Development

The cyclopropyl group is a bioisostere for phenyl rings and double bonds, offering a unique combination of steric and electronic properties. Its incorporation into drug candidates can lead to several advantages:

- **Enhanced Potency:** The rigid conformation of the cyclopropyl ring can lock a molecule into a bioactive conformation, improving its binding affinity to a target receptor.^[1]
- **Metabolic Stability:** The C-H bonds of a cyclopropyl ring are stronger than those in alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.^[1]
- **Improved Physicochemical Properties:** The introduction of a cyclopropyl group can modulate lipophilicity and aqueous solubility, which are critical for optimizing a drug's pharmacokinetic profile.^[1]

2-Cyclopropylbenzaldehyde serves as a key starting material for introducing this valuable fragment into larger, more complex molecules. It is an ideal candidate for use in diversity-oriented synthesis and the creation of compound libraries for high-throughput screening in drug discovery programs.^{[13][14]} Its aldehyde handle allows for a wide array of subsequent chemical transformations, including multicomponent reactions and "click chemistry" applications.^{[13][15]}

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Cyclopropylbenzaldehyde** is associated with the following hazards:

- H302: Harmful if swallowed^{[2][16]}
- H315: Causes skin irritation^[2]
- H319: Causes serious eye irritation^{[2][16]}
- H335: May cause respiratory irritation^[2]

Precautionary Measures: When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.^[17] All manipulations should be performed in a well-ventilated fume hood.^[18] Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.^{[5][18]}

Conclusion

2-Cyclopropylbenzaldehyde is a versatile and valuable reagent in modern organic chemistry and medicinal chemistry. Its unique combination of a reactive aldehyde group and a conformationally constrained, metabolically robust cyclopropyl ring makes it an attractive building block for the synthesis of novel chemical entities. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity is essential for its effective and safe utilization in research and development endeavors.

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References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Cyclopropylbenzaldehyde | C₁₀H₁₀O | CID 15473324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Matrix Scientific 2-CYCLOPROPYL-BENZALDEHYD-500MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. 2-CYCLOPROPYLBENZALDEHYDE CAS#: 20034-51-9 [m.chemicalbook.com]
- 6. 2-CYCLOPROPYLBENZALDEHYDE | BoroPharm Inc. [boropharm.com]
- 7. 2-CYCLOPROPYLBENZALDEHYDE | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. PubChemLite - 2-cyclopropylbenzaldehyde (C₁₀H₁₀O) [pubchemlite.lcsb.uni.lu]
- 11. 4-CYCLOPROPYLBENZALDEHYDE | 20034-50-8 [chemicalbook.com]
- 12. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. cpachem.com [cpachem.com]
- 17. fishersci.be [fishersci.be]
- 18. sigmaaldrich.com [sigmaaldrich.com]

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